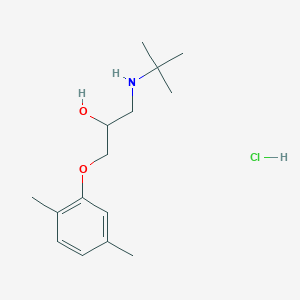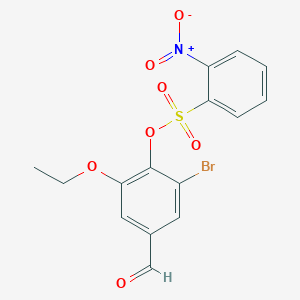![molecular formula C26H30N4O3 B5023961 N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5023961.png)
N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide is a synthetic compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is a protein that plays a role in angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are lipid compounds that play a role in inflammation and pain. It has also been shown to inhibit the growth of tumor cells and the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
One advantage of using N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide in lab experiments is its potential to inhibit the activity of COX-2 and VEGF, which are important targets for drug discovery. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide. One direction is to further investigate its potential applications in treating cardiovascular diseases, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize its use as a COX-2 and VEGF inhibitor in drug discovery. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential uses and optimize its use in drug discovery.
Synthesis Methods
The synthesis of N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide involves the reaction of 1-(3-acetylbenzyl)-4-piperidone with hydrazine hydrate to form 1-(3-acetylbenzyl)-4-piperidinyl hydrazine. This intermediate is then reacted with 3-phenoxypropionyl chloride to yield the final product.
Scientific Research Applications
N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in treating cardiovascular diseases, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-[2-[1-[(3-acetylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-20(31)22-7-5-6-21(18-22)19-29-15-11-23(12-16-29)30-25(10-14-27-30)28-26(32)13-17-33-24-8-3-2-4-9-24/h2-10,14,18,23H,11-13,15-17,19H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCUIGYLYGVHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(benzyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5023882.png)

![2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5023887.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5023889.png)

![ethyl 1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5023902.png)

![2-[(4-cyclohexyl-1-piperazinyl)carbonyl]-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5023911.png)
![3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5023913.png)
![1-(2-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5023916.png)
![4-allyl-1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5023922.png)
![1-(1-ethyl-2-methyl-1H-indol-3-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5023944.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5023949.png)
![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5023965.png)